2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Description
2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic organic compound that belongs to the class of furoquinolines. This compound is characterized by its unique structure, which includes a fused furoquinoline ring system with halogenated ethyl and methyl substituents. The presence of bromine and chlorine atoms in its structure makes it a compound of interest for various chemical reactions and applications.
Properties
IUPAC Name |
2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO/c1-7-9-6-11(14(2,15)17)19-13(9)8-4-3-5-10(16)12(8)18-7/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZKSKWAMYURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)C(C)(Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386692 | |
| Record name | 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-30-2 | |
| Record name | 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furoquinoline Core: The initial step involves the construction of the furoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable quinoline derivative with a dihydrofuran precursor under acidic or basic conditions.
Halogenation: The next step involves the introduction of halogen atoms (bromine and chlorine) into the ethyl group. This can be accomplished through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light.
Methylation: The final step involves the methylation of the quinoline ring, which can be achieved using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the ethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms and form dehalogenated products.
Cyclization Reactions: The furoquinoline core can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Dehalogenated compounds with hydrogen replacing the halogen atoms.
Scientific Research Applications
2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 2-(1-Chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 2-(1-Bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Uniqueness
The unique combination of bromine and chlorine atoms in the ethyl group of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline distinguishes it from other similar compounds. This dual halogenation can impart distinct reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
